molecular formula C36H49ClFN7O4 B12392999 G4/Hdac-IN-1

G4/Hdac-IN-1

Cat. No.: B12392999
M. Wt: 698.3 g/mol
InChI Key: LVHIQYGIJSRTAN-XVBNZNTOSA-N
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Description

G4/Hdac-IN-1 is a dual-targeting compound that inhibits histone deacetylase activity and induces the formation of G-quadruplex structures. This compound has shown significant potential in cancer research, particularly in inhibiting the proliferation of triple-negative breast cancer cells and tumor growth in xenograft models .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of G4/Hdac-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving the incorporation of functional groups that enable its dual-targeting properties .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. Typically, such compounds are produced in specialized laboratories with controlled environments to ensure the purity and efficacy of the final product. The production process involves scaling up the synthetic routes used in laboratory settings and optimizing reaction conditions for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

G4/Hdac-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts that facilitate substitution reactions. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired reaction outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield compounds with different functional groups .

Mechanism of Action

G4/Hdac-IN-1 exerts its effects through a dual mechanism:

    Histone Deacetylase Inhibition: The compound inhibits histone deacetylase activity, leading to increased acetylation of histone proteins. .

    G-Quadruplex Formation: this compound induces the formation of G-quadruplex structures in DNA. .

Properties

Molecular Formula

C36H49ClFN7O4

Molecular Weight

698.3 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]-4-[(E)-[7-fluoro-6-[4-[8-(hydroxyamino)-8-oxooctyl]piperazin-1-yl]-9-oxo-1,2-dihydropyrrolo[2,1-b]quinazolin-3-ylidene]methyl]benzamide;hydrochloride

InChI

InChI=1S/C36H48FN7O4.ClH/c1-41(2)16-8-15-38-35(46)27-12-10-26(11-13-27)23-28-14-18-44-34(28)39-31-25-32(30(37)24-29(31)36(44)47)43-21-19-42(20-22-43)17-7-5-3-4-6-9-33(45)40-48;/h10-13,23-25,48H,3-9,14-22H2,1-2H3,(H,38,46)(H,40,45);1H/b28-23+;

InChI Key

LVHIQYGIJSRTAN-XVBNZNTOSA-N

Isomeric SMILES

CN(C)CCCNC(=O)C1=CC=C(C=C1)/C=C/2\CCN3C2=NC4=CC(=C(C=C4C3=O)F)N5CCN(CC5)CCCCCCCC(=O)NO.Cl

Canonical SMILES

CN(C)CCCNC(=O)C1=CC=C(C=C1)C=C2CCN3C2=NC4=CC(=C(C=C4C3=O)F)N5CCN(CC5)CCCCCCCC(=O)NO.Cl

Origin of Product

United States

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